molecular formula C4HCl2NO2S B143227 4,5-Dichloroisothiazole-3-carboxylic acid CAS No. 131947-13-2

4,5-Dichloroisothiazole-3-carboxylic acid

Cat. No.: B143227
CAS No.: 131947-13-2
M. Wt: 198.03 g/mol
InChI Key: ZFEHQZVNKOESSZ-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes at the molecular level . More detailed studies are required to elucidate the precise interactions and resulting changes.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Result of Action

Some studies suggest that derivatives of the compound may exhibit antimicrobial and fungicidal activity .

Action Environment

The compound is typically stored at 2-8°C , suggesting that temperature may play a role in its stability.

Preparation Methods

Chemical Reactions Analysis

4,5-Dichloroisothiazole-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions include various substituted isothiazoles, esters, and amides, which exhibit diverse biological activities .

Scientific Research Applications

4,5-Dichloroisothiazole-3-carboxylic acid is widely used in scientific research due to its versatile chemical properties and biological activities. Some of its applications include:

Properties

IUPAC Name

4,5-dichloro-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHQZVNKOESSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361340
Record name 4,5-Dichloroisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131947-13-2
Record name 4,5-Dichloroisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131947-13-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4,5-dichloroisothiazole-3-carboxylic acid in chemical synthesis?

A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Researchers have utilized it to prepare amides and esters with potential fungicidal activity [, ]. Additionally, it acts as a key precursor in synthesizing isoxazole and isothiazole derivatives of curcumin, which are being investigated for their potential as antitumor agents [].

Q2: What insights do we have into the structural characteristics of this compound?

A2: The crystal and molecular structure of this compound has been determined through X-ray crystallography []. This information provides valuable insights into the bond lengths, bond angles, and spatial arrangement of atoms within the molecule, aiding in understanding its reactivity and potential interactions.

Q3: How is this compound used in the development of new fungicides?

A3: Studies have explored the synthesis of novel biphenyl derivatives of this compound for their potential fungicidal properties []. While specific details about the mechanism of action and target organisms are not provided in the abstracts, this research highlights the potential of this compound as a scaffold for developing new antifungal agents.

Q4: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?

A4: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives, including esters of benzoic, 5-arylisoxazole-3-carboxylic acid, and this compound, suggests an interest in understanding how structural modifications impact biological activity [, , ].

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